molecular formula C13H13N5OS B2762499 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 922027-84-7

5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2762499
CAS No.: 922027-84-7
M. Wt: 287.34
InChI Key: PMWHBBYDZACYAW-UHFFFAOYSA-N
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Description

5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an ethyl group at the 5-position and a pyridin-2-ylmethylthio group at the 3-position

Preparation Methods

The synthesis of 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as ethanol or acetonitrile, and catalysts like triethylamine to facilitate the cyclization and subsequent functional group modifications .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where halogens or other electrophiles replace hydrogen atoms under suitable conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The ethyl and pyridin-2-ylmethylthio groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic or polar regions of the target molecules .

Comparison with Similar Compounds

Similar compounds to 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one include other triazolopyrimidines with different substituents. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-ethyl-3-(pyridin-2-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-2-10-7-11(19)15-12-16-17-13(18(10)12)20-8-9-5-3-4-6-14-9/h3-7H,2,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWHBBYDZACYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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